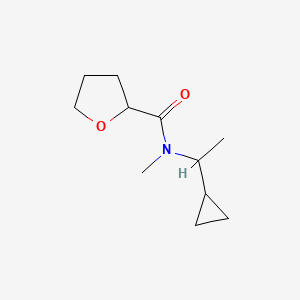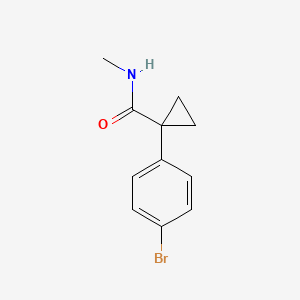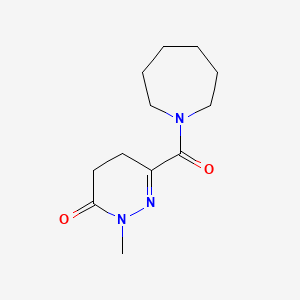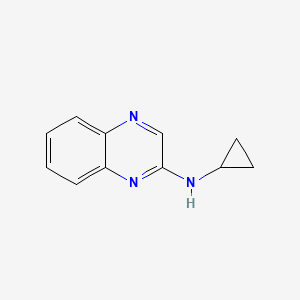
3-(4-Methylphenyl)sulfanylazepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)sulfanylazepan-2-one is a chemical compound that belongs to the class of azepanes. It is a synthetic organic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)sulfanylazepan-2-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By enhancing the activity of the GABA-A receptor, this compound may increase the inhibitory tone in the brain, leading to sedative and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the duration of the opening of the GABA-A receptor channel, which leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. Additionally, it has been found to decrease the activity of glutamate, which is a major excitatory neurotransmitter in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-Methylphenyl)sulfanylazepan-2-one in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for non-specific effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-(4-Methylphenyl)sulfanylazepan-2-one. One area of interest is the development of more selective and potent compounds that target the GABA-A receptor. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on other ion channels and receptors.
Méthodes De Synthèse
The synthesis of 3-(4-Methylphenyl)sulfanylazepan-2-one involves the reaction of 4-methylphenylsulfanyl chloride with 2-aminoazepane in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(4-Methylphenyl)sulfanylazepan-2-one has been studied for its potential applications in various fields of scientific research. It has been investigated as a potential therapeutic agent for the treatment of anxiety and depression. It has also been studied for its potential use as a sedative and hypnotic agent. Furthermore, it has been explored as a potential drug candidate for the treatment of epilepsy and other neurological disorders.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-11(8-6-10)16-12-4-2-3-9-14-13(12)15/h5-8,12H,2-4,9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKBDYSUTYPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5-methylfuran-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516653.png)

![1-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]imidazole](/img/structure/B7516667.png)


![1-[3-(Imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B7516676.png)




![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)

